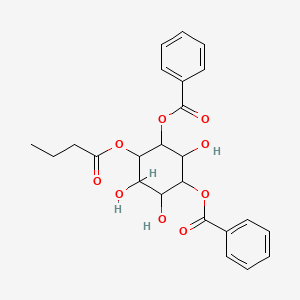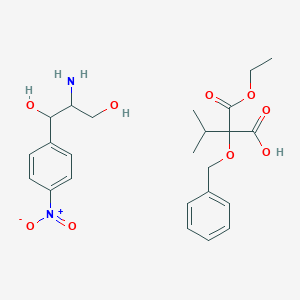
2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Metil-1H-pirazol-4-il)acetaldehído es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(1-Metil-1H-pirazol-4-il)acetaldehído típicamente implica la reacción de 1-metil-1H-pirazol con un precursor de aldehído adecuado. Un método común es la reacción de Vilsmeier-Haack, donde 1-metil-1H-pirazol reacciona con un agente de formilación como N,N-dimetilformamida (DMF) y oxicloruro de fósforo (POCl3) para producir el aldehído deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Sin embargo, los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactores de flujo continuo y las técnicas de purificación, se pueden aplicar para ampliar los métodos de síntesis de laboratorio.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(1-Metil-1H-pirazol-4-il)acetaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El grupo aldehído se puede reducir a un alcohol utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: El anillo de pirazol puede sufrir reacciones de sustitución electrófila, donde los electrófilos reemplazan los átomos de hidrógeno en el anillo.
Reactivos y condiciones comunes
Oxidación: KMnO4 en un medio acuoso o CrO3 en ácido acético.
Reducción: NaBH4 en metanol o LiAlH4 en éter.
Sustitución: Electrófilos como halógenos (Cl2, Br2) en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Ácido 2-(1-Metil-1H-pirazol-4-il)acético.
Reducción: 2-(1-Metil-1H-pirazol-4-il)etanol.
Sustitución: Varios pirazoles sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
2-(1-Metil-1H-pirazol-4-il)acetaldehído tiene varias aplicaciones en investigación científica:
Química: Sirve como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: Se utiliza en la síntesis de agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 2-(1-Metil-1H-pirazol-4-il)acetaldehído depende de su aplicación específica. En química medicinal, puede actuar como un inhibidor enzimático al unirse al sitio activo de la enzima, bloqueando así su actividad. El anillo de pirazol puede interactuar con varios objetivos moleculares, incluidas proteínas y ácidos nucleicos, a través de enlaces de hidrógeno, interacciones hidrofóbicas y apilamiento π-π .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(1-Metil-1H-pirazol-4-il)acetonitrilo
- 2-(1-Metil-1H-pirazol-4-il)morfolina
- Éster de pinacol de ácido 1-metil-1H-pirazol-4-borónico
Unicidad
2-(1-Metil-1H-pirazol-4-il)acetaldehído es único debido a su grupo funcional aldehído, que le permite participar en una amplia gama de reacciones químicas. Esto lo convierte en un intermedio versátil en la síntesis orgánica en comparación con sus contrapartes nitrilo, morfolina y ácido borónico .
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2-(1-methylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-5-6(2-3-9)4-7-8/h3-5H,2H2,1H3 |
Clave InChI |
QRKOIUXHXDIZPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)
![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)
![N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride](/img/structure/B12288050.png)
![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)
![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)


![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)
